molecular formula C8H5Cl2FO4S B1371050 Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate CAS No. 1154149-29-7

Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate

Cat. No.: B1371050
CAS No.: 1154149-29-7
M. Wt: 287.09 g/mol
InChI Key: GZPNIXLNPHAXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, a chlorosulfonyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorosulfonation of 4-chloro-2-fluorobenzoic acid, followed by esterification with methanol. The reaction conditions often require the use of chlorosulfonic acid as the chlorosulfonating agent and a catalyst to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoates, while reduction reactions can produce sulfonamides or thiols.

Scientific Research Applications

Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate exerts its effects depends on its interaction with molecular targets. For instance, in pharmaceutical applications, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects. The presence of the chloro and fluorine substituents can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-2-fluorobenzoate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical transformations.

    Methyl 4-chloro-5-(methylsulfonyl)-2-fluorobenzoate: Contains a methylsulfonyl group instead of a chlorosulfonyl group, which can alter its reactivity and applications.

Uniqueness

Methyl 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoate is unique due to the presence of both chloro and chlorosulfonyl groups, which provide distinct reactivity patterns and potential for diverse applications. The combination of these functional groups with the fluorine atom enhances its chemical versatility and usefulness in various fields.

Properties

IUPAC Name

methyl 4-chloro-5-chlorosulfonyl-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-7(16(10,13)14)5(9)3-6(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPNIXLNPHAXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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